molecular formula C22H26N2O3S B2460960 N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-58-9

N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2460960
CAS No.: 898464-58-9
M. Wt: 398.52
InChI Key: VEQAXCYKEWDQBX-UHFFFAOYSA-N
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Description

N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a tricyclic sulfonamide derivative characterized by a pyrido[3,2,1-ij]quinoline core. The molecule features a ketone group at position 3 and a sulfonamide moiety at position 9, with N-butyl and N-phenyl substituents on the sulfonamide nitrogen. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-butyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-2-3-14-24(19-9-5-4-6-10-19)28(26,27)20-15-17-8-7-13-23-21(25)12-11-18(16-20)22(17)23/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQAXCYKEWDQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds and features a sulfonamide functional group. Its chemical structure can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure is significant as it influences the compound's interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds related to this class exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar in structure have been screened against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies suggest that the compound may inhibit bacterial growth effectively .
  • Antifungal Activity : The compound has also shown potential antifungal activity against pathogens like Aspergillus niger and Candida albicans .
  • Antituberculosis Activity : Preliminary investigations have indicated some efficacy against Mycobacterium tuberculosis .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The results suggest that while some derivatives exhibit low toxicity towards normal cells, they retain significant activity against cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of derivatives of this compound, researchers reported that certain modifications led to enhanced antimicrobial activity. The synthesized compounds were tested for their ability to inhibit bacterial growth and were found to possess varying degrees of effectiveness .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substituents on the quinoline ring significantly impacted the biological activity. For example, the introduction of different alkyl groups was found to enhance antibacterial potency .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/CellsResults Summary
AntibacterialStaphylococcus aureusSignificant inhibition observed
Escherichia coliModerate inhibition
Bacillus subtilisEffective at higher concentrations
AntifungalAspergillus nigerEffective inhibition
Candida albicansModerate effectiveness
AntituberculosisMycobacterium tuberculosisPreliminary positive results
CytotoxicityVarious cancer cell linesLow toxicity to normal cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis based on identified analogs (see Table 1):

Substituent Variations in Sulfonamide Derivatives

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
  • Key Difference : The N-pentyl group replaces the N-butyl substituent.
  • Impact: The longer alkyl chain (pentyl vs. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeted drugs.
3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
  • Key Difference : A 4-(trifluoromethyl)phenyl group substitutes the N-phenyl moiety.
  • Fluorinated aromatic groups are common in drug design to modulate pharmacokinetics .

Functional Group Modifications

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
  • Key Difference : Replacement of the sulfonamide group with an oxalamide linker.
  • Impact : The oxalamide group introduces hydrogen-bonding capabilities, which may enhance target interactions but reduce lipophilicity compared to sulfonamides. This substitution could shift activity toward different biological targets .

Comparative Data Table

Table 1: Structural and Hypothesized Properties of N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and Analogs

Compound Name Substituent R₁ Substituent R₂ Key Structural Feature Hypothesized Property Impact
N-butyl-3-oxo-N-phenyl-...-9-sulfonamide (Target) Phenyl Butyl Sulfonamide Balanced lipophilicity; moderate solubility and permeability
3-oxo-N-pentyl-...-9-sulfonamide - Pentyl Longer alkyl chain Increased lipophilicity; reduced aqueous solubility
3-Oxo-N-[4-(trifluoromethyl)phenyl]-...-9-sulfonamide 4-(trifluoromethyl)phenyl - Fluorinated aryl group Enhanced metabolic stability; stronger hydrophobic interactions
N1-(3-hydroxypropyl)-N2-(3-oxo-...-9-yl)oxalamide 3-hydroxypropyl Oxalamide Amide linker Increased hydrogen bonding; reduced membrane permeability

Research Findings and Limitations

  • Crystallographic Analysis: SHELX-based refinement is pivotal for resolving the tricyclic core and substituent conformations in such compounds .
  • Pharmacological Gaps : While structural analogs suggest trends in substituent effects, explicit binding affinity, toxicity, or metabolic data are absent. For instance, the trifluoromethyl derivative’s enhanced stability remains theoretical without enzymatic or cellular assays .
  • Synthetic Challenges : The tricyclic framework’s complexity may limit scalable synthesis, particularly for analogs with bulky substituents like the trifluoromethyl group.

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